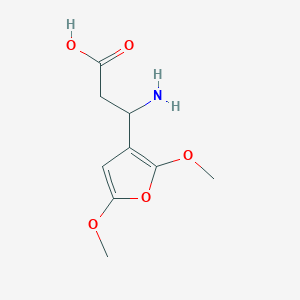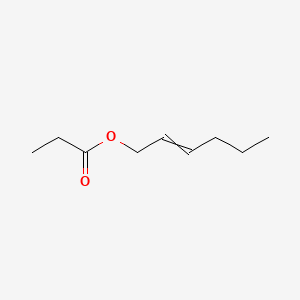
Hex-2-en-1-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: In this process, hexenol reacts with propionic acid in the presence of an acid catalyst to form the ester compound . The reaction conditions typically involve heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: : Industrially, the production of trans-2-Hexenyl propionate follows the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: : Trans-2-Hexenyl propionate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carboxylic acid.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the type of reaction. For example, oxidation of trans-2-Hexenyl propionate can yield hexenoic acid, while reduction can produce hexenol .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, trans-2-Hexenyl propionate is used as a model compound to study esterification reactions and the properties of esters.
Biology: : In biological research, it is used to study the effects of esters on cellular processes and their potential as bioactive compounds.
Medicine: : While not widely used in medicine, trans-2-Hexenyl propionate’s pleasant aroma makes it a candidate for use in aromatherapy and other therapeutic applications.
Industry: : Industrially, trans-2-Hexenyl propionate is used in the production of fragrances for personal care products, cleaning agents, and air fresheners .
Mecanismo De Acción
The mechanism by which trans-2-Hexenyl propionate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. This interaction involves molecular targets such as olfactory receptor proteins and pathways related to signal transduction in the olfactory system .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to trans-2-Hexenyl propionate include:
- cis-3-Hexenyl propionate
- trans-2-Hexenyl acetate
- cis-3-Hexenyl butyrate
- trans-2-Hexenyl hexanoate
Uniqueness: : What sets trans-2-Hexenyl propionate apart from these similar compounds is its specific geometric configuration (trans or E configuration), which significantly influences its scent profile. This unique configuration gives it a distinct fruity aroma that is highly valued in the fragrance industry .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
hex-2-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
LPWKTEHEFDVAQS-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


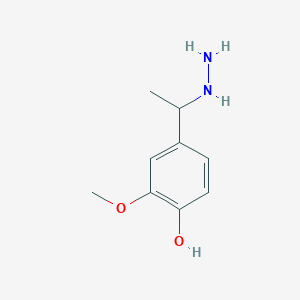
amine](/img/structure/B15147044.png)
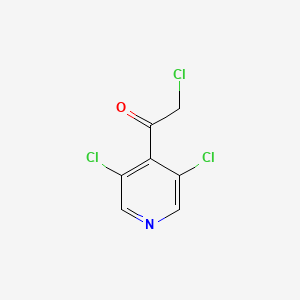

![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
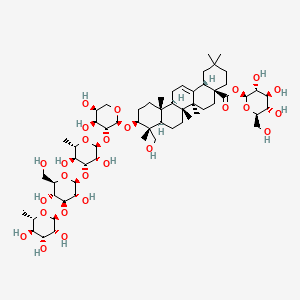
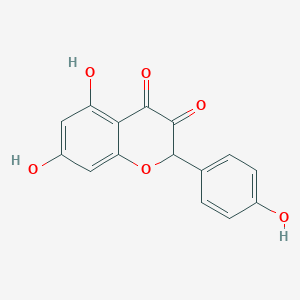
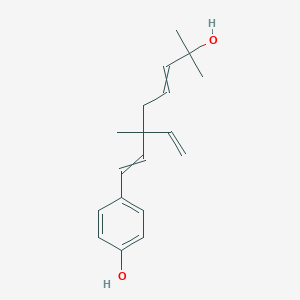
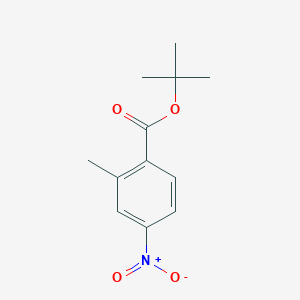
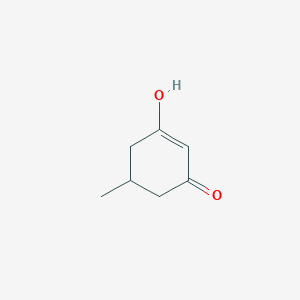
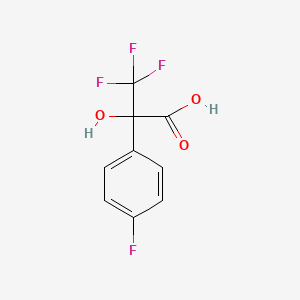
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
